molecular formula C14H11BrO B160708 Benzyl 4-bromophenyl ketone CAS No. 2001-29-8

Benzyl 4-bromophenyl ketone

Cat. No. B160708
CAS RN: 2001-29-8
M. Wt: 275.14 g/mol
InChI Key: MOSIKPSTRPODHQ-UHFFFAOYSA-N
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Description

Benzyl 4-Bromophenyl Ketone is a chemical compound with the molecular formula C14H11BrO . It has an average mass of 275.141 Da and a monoisotopic mass of 273.999329 Da .


Molecular Structure Analysis

The molecular structure of Benzyl 4-Bromophenyl Ketone consists of a benzyl group attached to a 4-bromophenyl ketone . The presence of the bromine atom on the phenyl ring makes it a useful compound in various chemical reactions .


Chemical Reactions Analysis

Benzyl 4-Bromophenyl Ketone, being a β-keto ester, can undergo a variety of chemical reactions. For instance, β-keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . These reactions likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .


Physical And Chemical Properties Analysis

Benzyl 4-Bromophenyl Ketone appears as a white to light yellow to light orange powder or crystal . It has a melting point range of 110°C to 115°C .

Scientific Research Applications

Carbene-Catalyzed Reactions

Benzyl bromides, including compounds like Benzyl 4-bromophenyl ketone, are essential in carbene-catalyzed reactions. They are used as electrophiles in nucleophilic substitution and can be activated via single-electron-transfer processes for radical reactions. This enables the generation of (nitro)benzyl radicals which undergo formal 1,2-addition with ketones, resulting in tertiary alcohol products (Li et al., 2016).

Arylation of Phenyl Ketones

In another application, benzyl phenyl ketones, such as Benzyl 4-bromophenyl ketone, undergo triarylation with aryl bromides. This process leads to the formation of diphenymethyl 2,6-diphenylphenyl ketone derivatives, which is a significant reaction in organic synthesis (Satoh et al., 1999).

Study in Nuclear Prenylation

Benzyl 4-bromophenyl ketone plays a role in the synthesis of linear and angular 6″,6″-dimethyl pyrano-isoflavones, and their 2-methyl and 2-phenyl analogues. These compounds are derived from 2,4-dihydroxyphenyl benzyl ketone and have potential applications in the field of isoflavone synthesis (Jain & Jain, 1972).

Conversion into Carboxylic Acids

Benzyl halides, including Benzyl 4-bromophenyl ketone, can be converted into corresponding carboxylic acids using a CoCl2/NaBH4/NaOH reagent system under specific conditions. This transformation is significant in organic synthesis, especially in the preparation of various acids and ketones (Satyanarayana & Periasamy, 1987).

Synthesis of Benzocarbazoles

Benzyl 4-bromophenyl ketone can be involved in the copper-catalyzed synthesis of benzocarbazoles, starting from substituted 2-(2-bromophenyl)-1H-indoles and ketones. This process is notable for its efficiency and use of an inexpensive catalyst system (Xie et al., 2012).

Asymmetric Transfer Hydrogenation

Benzyl 4-bromophenyl ketone also finds application in asymmetric transfer hydrogenation (ATH) of ketones. Novel catalysts using benzyl tethering groups have been developed for this process, which is important in the production of alcohols with high enantiomeric excess (Martins et al., 2008).

Safety And Hazards

Benzyl 4-Bromophenyl Ketone may cause respiratory irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

While specific future directions for Benzyl 4-Bromophenyl Ketone are not mentioned in the search results, β-keto esters like this compound have widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . This suggests potential future directions in the field of sustainable energy.

properties

IUPAC Name

1-(4-bromophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSIKPSTRPODHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334126
Record name Benzyl 4-bromophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-bromophenyl ketone

CAS RN

2001-29-8
Record name 1-(4-Bromophenyl)-2-phenylethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-bromophenyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(4-bromophenyl)-2-phenyl
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure of step 1 in the Example 169 using benzyl bromide and 4-bromo-3-methylbenzoyl chloride, instead of 4-bromobenzoyl chloride.
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Synthesis routes and methods II

Procedure details

Benzene (200 mL) and aluminum chloride (74 g, 0.558 mol) are mixed into a flask and the mixture of 4-bromophenylacetyl chloride and benzene in Step (a) is added dropwise allowing the reaction to evolve HCl. The reaction mixture is stirred at room temperature for 1 to 1.5 hours and poured into ice water. Ethyl acetate (1 L) is added to dissolve the precipitated solids. The layers are separated and the organic layer is washed successively with 1 M aqueous HCl, saturated aqueous NaHCO3, brine and then dried over Na2SO2. The solvent is then evaporated to give a solid material which is recrystallized from ethylacetate/hexanes to give the title compound in 84% yield as a yellow solid.
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84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JH SPEER, AJ HILL - The Journal of Organic Chemistry, 1937 - ACS Publications
… When the same method of reduction was applied to benzyl 4-bromophenyl ketone, about twenty mole-per cent, of sym.-diphenylethane was recovered from the reaction. The increased …
Number of citations: 15 pubs.acs.org
YS Suh, J Lee, SH Kim, RD Rieke - Journal of organometallic chemistry, 2003 - Elsevier
The use of highly active manganese (Mn)*, prepared by the Rieke method, was investigated for the direct preparation of benzylic manganese reagents. The oxidative addition of the …
Number of citations: 52 www.sciencedirect.com
AR McCarthy, RW Hartmann, AD Abell - Bioorganic & medicinal chemistry …, 2007 - Elsevier
… route to pyridone 17 was slightly modified, whereby 8 was converted to 6-fluoropyridin-3-yl boronic acid 12 to facilitate Suzuki cross coupling with benzyl-4-bromophenyl ketone to give …
Number of citations: 16 www.sciencedirect.com
SH Kim, RD Rieke - The Journal of Organic Chemistry, 2000 - ACS Publications
The use of highly active manganese, prepared by the Rieke method, for the direct preparation of benzylic manganese reagents was investigated. The oxidative addition of the highly …
Number of citations: 84 pubs.acs.org
D Seidel, U Pleiß - … : The Official Journal of the International …, 2010 - Wiley Online Library
… Benzyl 4-bromophenyl ketone (1.88 g, 32.2 mmol) was dissolved in 28 mL of trifluoroacetic acid. Triethylsilane (28 mL) was added and the mixture was stirred for 42 h at ambient …
M Mazibuko, V Jeena - The Journal of Organic Chemistry, 2022 - ACS Publications
The functionalization of sp 3 carbons is deemed challenging in synthetic organic chemistry yet has tremendous potential in producing potent organic compounds. A facile synthesis of 2,…
Number of citations: 2 pubs.acs.org
R ReddyáDonthiri - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… Halo-substituted deoxybenzoins such as benzyl 4-chlorophenyl ketone and benzyl 4-bromophenyl ketone reacted with vinyl azides and afforded the desired products in good yields 3s–…
Number of citations: 31 pubs.rsc.org
D Khokhani, C Zhang, Y Li, Q Wang… - Applied and …, 2013 - Am Soc Microbiol
… A 100-ml round-bottom flask, equipped with a condenser and a stirring bar, was charged with benzyl-4-bromophenyl ketone (7.43 g, 27 mmol), sodium acetate NaOAc (2.66 g, 32.4 …
Number of citations: 87 journals.asm.org
XC Zhou, CH Yang, Q Zeng, A Yamazaki, W Hutchins… - 2013 - academia.edu
… A 100-ml round-bottom flask, equipped with a condenser and a stirring bar, was charged with benzyl-4bromophenyl ketone (7.43 g, 27 mmol), sodium acetate NaOAc (2.66 g, 32.4 mmol…
Number of citations: 2 www.academia.edu
F Song, SH Park, C Wu, AE Strom - The Journal of Organic …, 2023 - ACS Publications
We report the iron-catalyzed α-amination of ketones with sulfonamides. Using an oxidative coupling approach, ketones can be directly coupled with free sulfonamides, without the need …
Number of citations: 6 pubs.acs.org

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